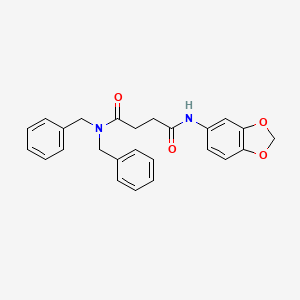

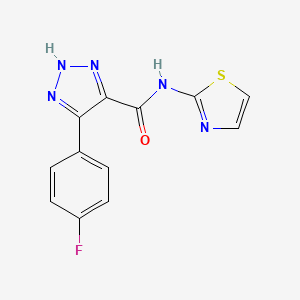

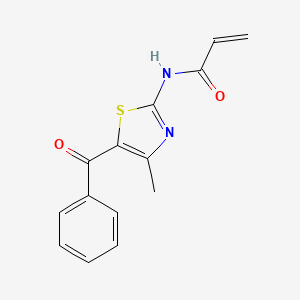

N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally similar to “N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide” often involves multi-step chemical processes. For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions.Molecular Structure Analysis

The molecular structure of such compounds is critical for understanding their potential interactions and activities. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are employed to elucidate the structure. These analyses confirm the presence of specific functional groups and the overall 3D arrangement of atoms within the molecule, which are pivotal for its biological activities.Chemical Reactions Analysis

“N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide” and its derivatives undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis

The physical properties of such compounds, including melting point, solubility in various solvents, and crystalline structure, are crucial for their practical application. The chemical properties, such as acidity/basicity (pKa values), stability under different conditions, and reactivity with various chemical agents, are fundamental aspects that influence the compound’s behavior in biological systems and its overall efficacy.科学的研究の応用

Anticancer Activity

The structure of this compound suggests potential anticancer properties. Benzodioxole derivatives have been studied for their anticancer activities, particularly against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . The compound’s ability to fuse with heteroaryl moieties could be leveraged to design new anticancer agents, possibly targeting microtubule assembly and inducing apoptosis in cancer cells .

Organic Synthesis

In organic chemistry, the compound could be used as an intermediate in the synthesis of more complex molecules. For instance, it could undergo Claisen–Schmidt condensation reactions to form chalcones, which are precursors to flavonoids and other polyphenolic compounds with a wide range of pharmacological activities .

HDAC Inhibitors

Histone deacetylase (HDAC) inhibitors are a class of compounds that play a crucial role in the regulation of gene expression. The compound could serve as a precursor in the synthesis of trithiocarbonates, which are known HDAC inhibitors. This application could have implications in the treatment of various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Properties

Benzodioxole derivatives have been reported to possess antimicrobial properties. This compound could be investigated for its efficacy against bacterial and fungal infections, potentially leading to the development of new antibiotics or antifungal medications .

Antioxidant Properties

The compound’s structure is indicative of possible antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. Research into this application could contribute to the development of new antioxidant supplements or therapeutic agents .

Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. Given the structural features of Oprea1_208379, it could be explored as an enzyme inhibitor, with potential applications in drug development for diseases where enzyme regulation is a therapeutic target .

将来の方向性

Compounds with similar structures to “N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide” have been studied for their anticancer activity . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

特性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-N',N'-dibenzylbutanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O4/c28-24(26-21-11-12-22-23(15-21)31-18-30-22)13-14-25(29)27(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-12,15H,13-14,16-18H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFFLJEAETDVLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N~1~-(1,3-benzodioxol-5-yl)-N~4~,N~4~-dibenzylsuccinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(4-fluorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2854476.png)

![5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2854478.png)

![3-(2-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B2854483.png)

![1'-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2854491.png)

![2-Chloro-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]acetamide](/img/structure/B2854492.png)

![Methyl 2-amino-2-[3-(1,3-benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2854493.png)